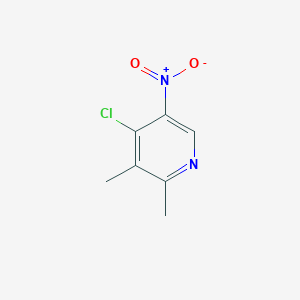
4-Chloro-2,3-dimethyl-5-nitropyridine
Vue d'ensemble
Description
4-Chloro-2,3-dimethyl-5-nitropyridine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Spectral Analysis
Research has been conducted on the electron spin resonance spectra of various nitropyridines, including 2-chloro-5-nitropyridine. These studies focus on the hyperfine splitting constants and molecular orbital calculations, offering insights into the structural and electronic properties of these compounds (Cottrell & Rieger, 1967).
Crystal Packing and Intermolecular Interactions
Studies on derivatives of nitropyridine, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, reveal insights into their crystal packing structures. These investigations show the presence of medium-strong hydrogen bonds and intermolecular contacts, which are crucial for understanding the material's physical properties (Hanuza et al., 1997).
Phosphorimetric Analysis
The reactivity of 4-homosulfanilamide with 2-chloro-5-nitropyridine has been utilized to develop phosphorescence-based methods for determining micro amounts of 4-homosulfanilamide in biological samples (Hirauchi & Fujishita, 1980).
Molecular and Electronic Structure Studies
Extensive research on the molecular structures, vibrational wavenumbers, and electronic properties of various chloro-nitropyridines has been conducted. These studies include density functional theory calculations and spectroscopic analyses, offering valuable insights into the reactivity and stability of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Reaction Kinetics
The kinetics of reactions involving substituted anilines with 2-chloro-5-nitropyridine have been studied, providing information on reaction mechanisms and thermodynamics in different solvents. This research is vital for understanding the chemical reactivity of these compounds (El-Bardan et al., 2002).
Anticancer Research
Some studies have investigated the potential of chloro-nitropyridine derivatives as anticancer agents. This research includes the synthesis of various compounds and their effects on cancer cells, highlighting the therapeutic potential of these chemicals (Temple et al., 1983).
Molecular Transformations
Research has been done on the autohetarylation of molecules like 4-6-dimethyl-5-nitro-2-chloro-3-cyanopyridine, demonstrating the formation of doubled molecules under the influence of bases. Such studies are essential for understanding the chemical transformations of pyridine derivatives (Yurovskaya, Mit’kin, & Nesterov, 1996).
Mécanisme D'action
Target of Action
It’s known that nitropyridines are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they’re involved in .
Mode of Action
4-Chloro-2,3-dimethyl-5-nitropyridine is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent. The palladium undergoes oxidative addition with the nitropyridine, forming a new Pd–C bond. Then, a transmetalation occurs, transferring the organoboron group to the palladium .
Biochemical Pathways
As a component in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can impact a wide range of biochemical pathways .
Pharmacokinetics
Its physical properties, such as its melting point (77-78°c) and its solid form, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific reactions it’s involved in. In the context of SM coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature (-10°C) can affect its stability . Additionally, the compound is combustible, and its vapors, which are heavier than air, may spread along floors and form explosive mixtures with air on intense heating . These factors should be considered when handling and storing the compound.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2,3-dimethyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(2)9-3-6(7(4)8)10(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKGAGXPATZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287806 | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68707-73-3 | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
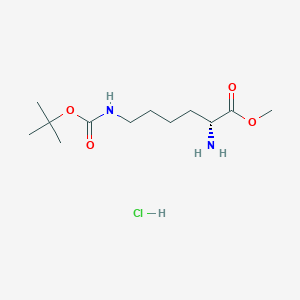
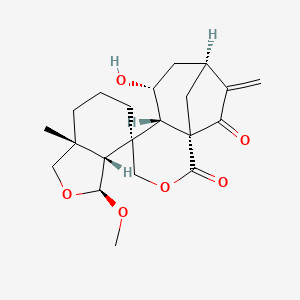
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3029449.png)
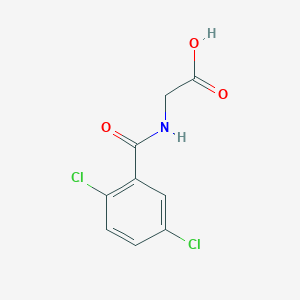

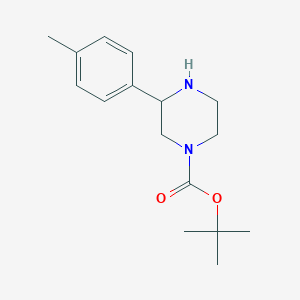


![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)

![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)



